2-[(4-chlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine
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Overview
Description
2-[(4-chlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is a chemical compound with the molecular formula C13H17ClN2O2S It is characterized by the presence of a chlorophenyl group attached to a sulfonyl group, which is further connected to an octahydropyrrolo[1,2-a]pyrazine ring system
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with octahydropyrrolo[1,2-a]pyrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
2-[(4-chlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, where its specific chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are subject to ongoing research to fully elucidate its effects.
Comparison with Similar Compounds
2-[(4-chlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:
2-[(4-bromophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine: The presence of a methyl group instead of chlorine can lead to differences in chemical properties and applications.
2-[(4-nitrophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine: The nitro group introduces additional functionality, potentially enhancing its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2S/c14-11-3-5-13(6-4-11)19(17,18)16-9-8-15-7-1-2-12(15)10-16/h3-6,12H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWQYFWIEMNXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198614 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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